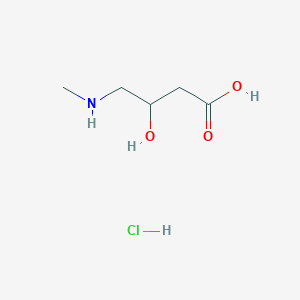![molecular formula C13H16Cl2FN3S B2485635 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine CAS No. 887625-25-4](/img/structure/B2485635.png)
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine
Overview
Description
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine is a chemical compound characterized by the presence of a fluorophenyl group attached to a thiazole ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine typically involves the reaction of 4-fluoroaniline with 2-chloroethylamine hydrochloride in the presence of a suitable solvent such as diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for approximately 3 minutes .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the thiazole ring contributes to its overall stability and reactivity. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the thiazole ring.
4-(4-Fluorophenyl)-1,3-thiazole: Contains the fluorophenyl and thiazole groups but lacks the piperazine moiety.
Uniqueness: 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine is unique due to the combination of the fluorophenyl, thiazole, and piperazine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSNUNUESTDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259755 | |
| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887625-25-4 | |
| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887625-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2485552.png)
![N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2485553.png)
![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B2485563.png)
![3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B2485567.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2485569.png)

![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2485571.png)
![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)
![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)
